1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride
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Overview
Description
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride typically involves the alkylation of indole derivatives. One common method is the reaction of 1H-indole-3-methanamine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole amines.
Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with similar structural features.
1H-Indole-3-ethanamine, α-methyl-: A compound with a similar indole core but different substituents.
Uniqueness
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-ethyl and N-methyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
CAS No. |
119001-06-8 |
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Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
N-[(1-methylindol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-13-8-10-9-14(2)12-7-5-4-6-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H |
InChI Key |
LFSYJKNCMNIDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(C2=CC=CC=C21)C.Cl |
Origin of Product |
United States |
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